1-(Dimethoxyphosphoryl)ethyl [(naphthalen-1-yl)oxy]acetate
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Overview
Description
1-(Dimethoxyphosphoryl)ethyl [(naphthalen-1-yl)oxy]acetate is an organic compound that features a unique combination of a dimethoxyphosphoryl group and a naphthalen-1-yl-oxyacetate moiety
Preparation Methods
The synthesis of 1-(Dimethoxyphosphoryl)ethyl [(naphthalen-1-yl)oxy]acetate typically involves a multi-step process. One common method includes the reaction of naphthalen-1-yl-oxyacetic acid with dimethoxyphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
1-(Dimethoxyphosphoryl)ethyl [(naphthalen-1-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding phosphonic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(Dimethoxyphosphoryl)ethyl [(naphthalen-1-yl)oxy]acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Dimethoxyphosphoryl)ethyl [(naphthalen-1-yl)oxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity . The pathways involved in its mechanism of action are still under investigation, but it is believed to involve the modulation of signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
1-(Dimethoxyphosphoryl)ethyl [(naphthalen-1-yl)oxy]acetate can be compared with other similar compounds, such as:
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound also contains a naphthalene moiety and a phosphoryl group, but differs in its triazole ring structure.
1-(Dimethoxyphosphoryl)propyl [(naphthalen-1-yl)oxy]acetate: Similar to the title compound, but with a propyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
646041-32-9 |
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Molecular Formula |
C16H19O6P |
Molecular Weight |
338.29 g/mol |
IUPAC Name |
1-dimethoxyphosphorylethyl 2-naphthalen-1-yloxyacetate |
InChI |
InChI=1S/C16H19O6P/c1-12(23(18,19-2)20-3)22-16(17)11-21-15-10-6-8-13-7-4-5-9-14(13)15/h4-10,12H,11H2,1-3H3 |
InChI Key |
JCFZUIAZAFVGBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC(=O)COC1=CC=CC2=CC=CC=C21)P(=O)(OC)OC |
Origin of Product |
United States |
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